PDE5A Inhibitory Potency: PF-00489791 vs. Sildenafil, Tadalafil, and Vardenafil
PF-00489791 demonstrates sub-nanomolar to low nanomolar potency against PDE5A, positioning it comparably to or more potently than sildenafil and tadalafil, though less potently than vardenafil. Reported IC50 values for PF-00489791 range from 0.71 nM to 5 nM across different assays [1]. In direct comparative enzyme assays, sildenafil exhibits an IC50 of 1.6 nM [2], tadalafil 4.0 nM [2], and vardenafil 0.1 nM [2]. This potency profile confirms PF-00489791 as a high-affinity PDE5 inhibitor suitable for applications requiring robust target engagement.
| Evidence Dimension | PDE5A IC50 (nM) |
|---|---|
| Target Compound Data | 0.71 nM (pIC50 9.15) [1]; 1.5 nM |
| Comparator Or Baseline | Sildenafil 1.6 nM; Tadalafil 4.0 nM; Vardenafil 0.1 nM [2] |
| Quantified Difference | PF-00489791 is 2.3-fold more potent than sildenafil (0.71 vs 1.6 nM) and 5.6-fold more potent than tadalafil (0.71 vs 4.0 nM); Vardenafil is 7.1-fold more potent than PF-00489791 |
| Conditions | Recombinant human PDE5A enzyme assays using [3H]-cGMP substrate |
Why This Matters
Higher potency at PDE5A enables lower dosing to achieve equivalent target engagement, potentially reducing off-target effects and improving therapeutic index.
- [1] IUPHAR/BPS Guide to Pharmacology. PF-00489791 ligand activity chart. pIC50 9.15 (0.71 nM). View Source
- [2] PMC Table 3. Comparison of PDE5 Inhibitors. IC50 values: Avanafil 5.2 nM, Sildenafil 1.6 nM, Vardenafil 0.1 nM, Tadalafil 4.0 nM. View Source
